Amino-PEG23-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-PEG23-amine is typically synthesized through a multi-step process involving the polymerization of ethylene oxide and subsequent functionalization with amine groups. The general synthetic route involves the following steps:
Polymerization of Ethylene Oxide: Ethylene oxide is polymerized in the presence of a suitable initiator to form polyethylene glycol.
Functionalization: The terminal hydroxyl groups of polyethylene glycol are converted to amine groups through a series of reactions involving tosylation, azidation, and reduction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors and precise control of reaction conditions to ensure high purity and consistency. The process typically includes:
Polymerization: Conducted in stainless steel reactors with temperature and pressure control.
Purification: Involves multiple steps of filtration, distillation, and chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Amino-PEG23-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amine groups can react with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyls to form amide, ester, and imine linkages, respectively.
Oxidation and Reduction: The amine groups can be oxidized to form nitroso or nitro derivatives, and reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Carboxylic Acids: React with amine groups in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form amides.
Activated N-hydroxysuccinimide Esters: React with amine groups under mild conditions to form stable amide bonds.
Carbonyl Compounds: React with amine groups to form imines, which can be further reduced to secondary amines using reducing agents like sodium borohydride.
Major Products Formed
Amides: Formed from the reaction with carboxylic acids.
Esters: Formed from the reaction with activated esters.
Imines and Secondary Amines: Formed from the reaction with carbonyl compounds and subsequent reduction.
Scientific Research Applications
Amino-PEG23-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of biomolecules such as proteins and peptides for various assays and experiments.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of functional materials and coatings.
Mechanism of Action
The mechanism of action of Amino-PEG23-amine primarily involves its ability to form stable covalent bonds with various functional groups. The amine groups react with carboxylic acids, activated esters, and carbonyl compounds to form amide, ester, and imine linkages, respectively. These reactions facilitate the conjugation of this compound with other molecules, enabling its use in various applications.
Comparison with Similar Compounds
Amino-PEG23-amine can be compared with other PEG-based linkers such as:
Amino-PEG12-amine: Similar structure but with a shorter PEG chain length, resulting in different solubility and reactivity properties.
t-Boc-N-amido-dPEG23-amine: Contains a tert-butyl carbamate protecting group, which provides additional control over the reactivity of the amine groups.
The uniqueness of this compound lies in its long PEG chain, which provides enhanced solubility and flexibility in various applications compared to shorter PEG linkers .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H100N2O23/c49-1-3-51-5-7-53-9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-43-71-45-47-73-48-46-72-44-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-54-8-6-52-4-2-50/h1-50H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEMKMYTIDWELB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H100N2O23 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1073.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.